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Abstract
Enniatin B1 (ENN B1) is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium

species.[1][2] As an emerging mycotoxin, it is increasingly detected as a contaminant in cereals

and grain-based products.[3][4] ENN B1 exhibits a range of biological activities, including

cytotoxic, antibacterial, and antifungal properties.[5][6] Its lipophilic nature allows it to act as an

ionophore, disrupting cellular ion homeostasis, which is a key aspect of its toxicity.[7][8] This

technical guide provides an in-depth overview of the toxicological profile of ENN B1,

summarizing quantitative data, detailing experimental protocols for its assessment, and

visualizing the key signaling pathways implicated in its mode of action.

Cytotoxicity
ENN B1 has demonstrated significant cytotoxic effects in a variety of in vitro studies. Its toxicity

profile varies considerably among different cell lines, with IC50 values ranging from the low

micromolar to higher concentrations.[5][9] The differential sensitivity of cell types to ENN B1

exposure is highlighted by the data compiled below.

Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

Enniatin B1 in various cell lines as reported in the scientific literature.
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Cell Line Cell Type Assay
Exposure
Time

IC50 (µM)
Reference(s
)

Caco-2

Human

colorectal

adenocarcino

ma

MTT/Neutral

Red
24 - 72 h 0.8 - 11.5 [5][9]

HT-29

Human

colorectal

adenocarcino

ma

MTT 48 h 3.7 [9][10]

HepG2

Human

hepatocellula

r carcinoma

Alamar

Blue/MTT
24 - 72 h 8.5 - 36 [5][9][10]

MRC-5
Human lung

fibroblast

Alamar

Blue/BrdU
24 h 3.6 - 4.7 [9][10][11]

CHO-K1

Chinese

hamster

ovary

Not Specified Not Specified 2.47 - 4.53 [5][9]

H4IIE
Rat

hepatoma
MTT Not Specified 1 - 2.5 [9][12]

CCF-STTG1
Human

astrocytoma
CCK-8 48 h 4.4 [9][10]

PK-15
Porcine

kidney
Not Specified 24 h 41 [5]

SF-9 Insect cells Not Specified 48 h 6.6 [5]

SH-SY5Y

Human

neuroblastom

a

Not Specified Not Specified 2.7 [6]

Mechanisms of Toxicity
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ENN B1 exerts its toxic effects through a multitude of pathways, often culminating in

programmed cell death (apoptosis) or necrosis.[5][13] Key mechanisms include the induction of

oxidative stress, cell cycle arrest, and disruption of mitochondrial function.[5][6]

Oxidative Stress
The overproduction of reactive oxygen species (ROS) is a key factor in the oxidative stress

induced by ENNs.[5] In Caco-2 cells, ENN B1-induced ROS generation has been linked to lipid

peroxidation and DNA damage.[14] Furthermore, in mouse blastocysts, ENN B1 exposure led

to increased intracellular ROS levels.[14]

Apoptosis
ENN B1 is a potent inducer of apoptosis.[3] This process is often mediated by the

overproduction of ROS and can involve the activation of caspase enzymes.[14] For instance, in

mouse blastocysts, ENN B1 triggered the activation of caspase-3 and caspase-9.[14] In

porcine embryos, ENN B1 was shown to upregulate the pro-apoptotic gene Bax and

downregulate the anti-apoptotic factor Bcl2l1.[5][14] Studies in H4IIE hepatoma cells also

confirmed that enniatins, including B1, increase caspase 3/7 activity and nuclear fragmentation,

which are markers of apoptosis.[12][15]

Cell Cycle Impairment
The antiproliferative effects of ENN B1 involve the inhibition of the cell cycle.[5] In HepG2 cells,

ENN B1 treatment led to an increase in the proportion of cells in the G0/G1 phase and a

decrease in the G2/M phase.[5][14] Conversely, in Caco-2 cells, ENN B1 arrested the cell cycle

in the G2/M and S phases.[5][14]

Mitochondrial Membrane Permeabilization
ENN B1 can induce changes in mitochondrial membrane permeabilization, a critical event in

the apoptotic pathway.[5] This disruption of mitochondrial function contributes to its overall

cytotoxicity.

Genotoxicity
There is evidence to suggest that ENN B1 has genotoxic potential.[5] Studies have shown that

ENN B1 can induce DNA damage in Caco-2 and HEK 293T cells.[14]
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Effects on Signaling Pathways
ENN B1 has been shown to modulate several key signaling pathways involved in cell

proliferation, survival, and stress response.

ERK Signaling Pathway
Enniatins A1 and B1 have been found to decrease the activation of the extracellular-regulated

protein kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK)

signaling pathway that is associated with cell proliferation.[12][15] The disruption of this

pathway is one of the proposed mechanisms for the anticarcinogenic properties of these

compounds.[12]
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ENN B1 inhibits the ERK signaling pathway.

Nrf2/HO-1 Signaling Pathway
In a study on Leydig cells, ENN B1 was found to inhibit the Nrf2/HO-1 pathway, which plays a

critical role in the cellular defense against oxidative stress.[16] This inhibition likely contributes

to the ENN B1-induced oxidative stress observed in these cells.[16]
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ENN B1 inhibits the Nrf2/HO-1 antioxidant pathway.

JAK/STAT3 Signaling Pathway
The same study on Leydig cells also demonstrated that ENN B1 treatment repressed the

JAK/STAT3 signaling pathway.[16] Activation of STAT3 was shown to alleviate the damage

induced by ENN B1, indicating the importance of this pathway in cell survival.[16]
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ENN B1 represses the JAK/STAT3 signaling pathway.

In Vivo and Toxicokinetic Studies
While in vitro studies have clearly demonstrated the cytotoxicity of ENN B1, there is limited

information available from in vivo studies.[5] The few existing analyses are primarily focused on

livestock.[5] For instance, no-observed-adverse-effect levels (NOAELs) have been identified for

ENN B1 in broiler chickens (244 µg/kg bw/day) and laying hens (216 µg/kg bw/day).[5][14]

Toxicokinetic studies in broiler chickens have shown that ENN B1 is poorly absorbed after oral

administration, with an absolute oral bioavailability of 5%.[17][18][19] Despite this, it is readily

distributed to the tissues.[18][19] In pigs, the bioavailability of ENN B1 was found to be much

higher at 91%.[5][14] The major phase I biotransformation pathway for ENN B1 is oxygenation.

[18][19]

Experimental Protocols
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The following are generalized protocols for key assays used to assess the toxicological effects

of Enniatin B1. Researchers should optimize these protocols for their specific cell lines and

experimental conditions.

Cell Viability and Cytotoxicity Assays
A common workflow for assessing the cytotoxicity of Enniatin B1 is outlined below.
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Cell Preparation

Treatment

Assay

Data Analysis

Culture selected cell line

Seed cells in 96-well plates

Prepare serial dilutions of ENN B1

Incubate cells with ENN B1 for 24, 48, or 72h

Add MTT, Alamar Blue, or Neutral Red reagent

Incubate for specified time

Measure absorbance/fluorescence

Calculate percent cell viability

Determine IC50 value

Click to download full resolution via product page

General workflow for cytotoxicity assessment of ENN B1.
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MTT Assay:

Culture cells to 80-90% confluency.

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach

overnight.

Treat cells with various concentrations of ENN B1 (e.g., 0.1 to 100 µM) for 24, 48, or 72

hours.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Alamar Blue Assay:

Follow steps 1-3 of the MTT assay protocol.

Add 10 µL of Alamar Blue reagent to each well and incubate for 1-4 hours at 37°C.

Measure fluorescence with excitation at 560 nm and emission at 590 nm.

Apoptosis Assays
Caspase Activity Assay:

Seed cells in a 96-well plate and treat with ENN B1 as described above.

Lyse the cells using a lysis buffer provided with a commercial caspase-3/7, -8, or -9 activity

assay kit.

Add the caspase substrate to the cell lysate and incubate at room temperature in the dark for

1-2 hours.

Measure the fluorescence or absorbance according to the kit manufacturer's instructions.

Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13382791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culture and treat cells with ENN B1 in 6-well plates.

Harvest the cells by trypsinization and wash with cold PBS.

Resuspend the cells in 1X Annexin V binding buffer.

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room

temperature in the dark.

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late

apoptotic, and necrotic cells.

Cell Cycle Analysis
Culture and treat cells with ENN B1 in 6-well plates for the desired time points.

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase

A.

Incubate for 30 minutes at 37°C in the dark.

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells

in each phase of the cell cycle (G0/G1, S, and G2/M).

Comet Assay (Single Cell Gel Electrophoresis)
Harvest cells treated with ENN B1 and a control group.

Embed the cells in a low-melting-point agarose on a microscope slide.

Lyse the cells with a lysis buffer to remove cell membranes and cytoplasm, leaving the

nuclear material.

Subject the slides to electrophoresis under alkaline conditions.

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
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Visualize the comets under a fluorescence microscope and quantify the DNA damage using

appropriate software.

Conclusion
Enniatin B1 is a mycotoxin with significant toxicological potential, primarily demonstrated

through in vitro studies. Its cytotoxic effects are mediated by multiple mechanisms, including

the induction of oxidative stress, apoptosis, and cell cycle arrest, and involve the modulation of

key signaling pathways. While in vivo data in mammals is still limited, the high prevalence of

ENN B1 in food and feed warrants further investigation to fully assess the risk to human and

animal health. The experimental protocols and data presented in this guide provide a

comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16730043/
https://pubmed.ncbi.nlm.nih.gov/16730043/
https://pubmed.ncbi.nlm.nih.gov/19065580/
https://pubmed.ncbi.nlm.nih.gov/19065580/
https://pubmed.ncbi.nlm.nih.gov/19065580/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6724072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6724072/
https://www.mdpi.com/2072-6651/15/6/383
https://www.scilit.com/publications/92af5f538a03a8c0fb44f57572077eba
https://pubmed.ncbi.nlm.nih.gov/38387140/
https://pubmed.ncbi.nlm.nih.gov/38387140/
https://pubs.acs.org/doi/10.1021/acs.jafc.6b02913
https://pubmed.ncbi.nlm.nih.gov/27632250/
https://pubmed.ncbi.nlm.nih.gov/27632250/
https://pubs.acs.org/doi/abs/10.1021/acs.jafc.6b02913
https://www.benchchem.com/product/b13382791#toxicological-profile-of-enniatin-b1
https://www.benchchem.com/product/b13382791#toxicological-profile-of-enniatin-b1
https://www.benchchem.com/product/b13382791#toxicological-profile-of-enniatin-b1
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13382791?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13382791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13382791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

